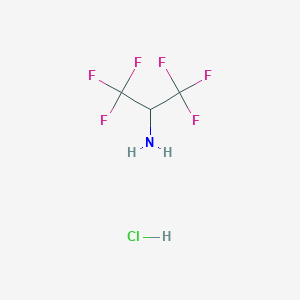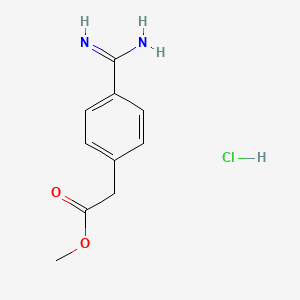![molecular formula C13H7ClF3NO3 B1148880 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- CAS No. 1229623-10-2](/img/new.no-structure.jpg)
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- is a member of the fluoroquinolone family, known for its potent antibacterial properties. This compound is characterized by the presence of a quinoline core, substituted with chlorine, fluorine, and a fluorocyclopropyl group, which enhances its biological activity and pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- typically involves multiple steps, including cyclization, halogenation, and fluorination reactions. One common approach is the cyclization of appropriate precursors to form the quinoline core, followed by selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are utilized to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
科学研究应用
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The antibacterial activity of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death .
相似化合物的比较
Similar Compounds
Similar compounds in the fluoroquinolone family include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
Uniqueness
What sets 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- apart is its unique substitution pattern, which enhances its antibacterial activity and pharmacokinetic properties. The presence of the fluorocyclopropyl group, in particular, contributes to its improved efficacy against resistant bacterial strains .
属性
CAS 编号 |
1229623-10-2 |
|---|---|
分子式 |
C13H7ClF3NO3 |
分子量 |
317.6477896 |
同义词 |
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)


